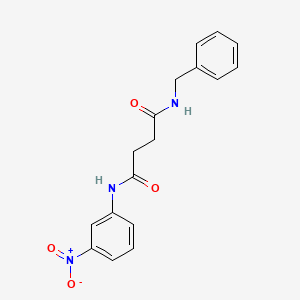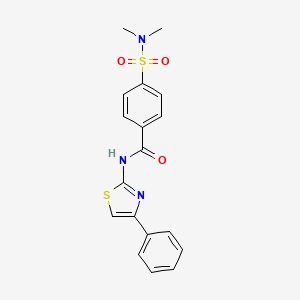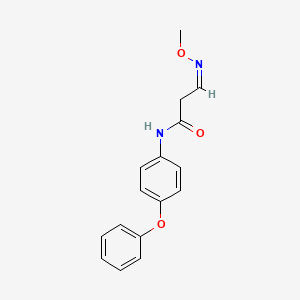
3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with several aryl acid hydrazides . Another study reported the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives from quinazolin-4 (3H)-one, quinoxalin-2 (1H)-one, and pyridin-2 (1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to "3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide" includes the synthesis and x-ray structural investigation of azetidinones derivatives. These studies focus on the synthesis methods and structural characterization to understand the compound's crystal system and its implications in chemical reactivity and interactions (Gluziński et al., 1991).
Biological Activities and Applications
Antimicrobial Activity : Some derivatives have been synthesized and showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests their potential as novel antimicrobial agents (Helal et al., 2013).
Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Antioxidant Properties : Studies on novel phenolic antioxidants demonstrate their significant cell-killing effects on breast cancer cells, including chemotherapy-resistant strains. This research underscores the potential of these compounds in developing new cancer treatments (Kovalchuk et al., 2013).
Pharmacokinetic Studies
Detailed pharmacokinetic studies on selective androgen receptor modulators (SARMs) reveal insights into their absorption, clearance, distribution, and metabolism in preclinical models. These studies help in understanding the ideal pharmacokinetic characteristics for propanamide derivatives in therapeutic applications (Wu et al., 2006).
Molecular Imaging Applications
Research on carbon-11-labeled propanamide derivatives as SARM radioligands for prostate cancer imaging highlights the role of these compounds in developing diagnostic tools for cancer detection. Such studies contribute to the advancement of molecular imaging techniques in medical diagnostics (Gao et al., 2011).
Mecanismo De Acción
Target of Action
A related compound, 4-[5-(4-phenoxyphenyl)-2h-pyrazol-3-yl]morpholine, has been found to target adenosine kinase of trypanosoma brucei rhodesiense (tbrak), a key enzyme of the parasite purine salvage pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme to enhance its activity
Biochemical Pathways
Based on the target of the related compound, it can be inferred that it may affect the purine salvage pathway in parasites .
Result of Action
Based on the action of related compounds, it may result in the disruption of the purine salvage pathway in parasites, potentially leading to their death .
Propiedades
IUPAC Name |
(3Z)-3-methoxyimino-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-17-12-11-16(19)18-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHISVRAQOFBKF-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635161.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)
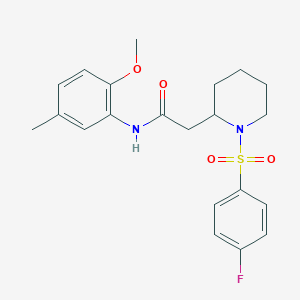

![2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid](/img/structure/B2635169.png)
![(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B2635170.png)
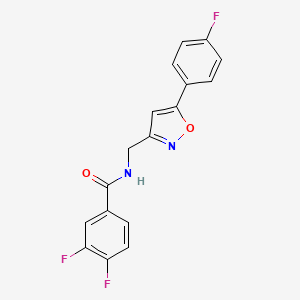
![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)
